molecular formula C16H20N4O3 B3073558 3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018052-62-4

3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3073558
CAS No.: 1018052-62-4
M. Wt: 316.35 g/mol
InChI Key: FDTLMGDLQFBPDP-UHFFFAOYSA-N
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Description

This compound (CAS 1011396-85-2) features a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 3, a methyl group at position 6, and a 2-(isopropylamino)-2-oxoethyl moiety at position 1 (). Its molecular formula is C₁₆H₂₀N₄O₃, with a molecular weight of 316.36 g/mol. The isopropylamino-oxoethyl side chain introduces hydrogen-bonding capacity, while the cyclopropyl group enhances metabolic stability by hindering oxidative degradation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-6-methyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-8(2)17-12(21)7-20-15-13(14(19-20)10-4-5-10)11(16(22)23)6-9(3)18-15/h6,8,10H,4-5,7H2,1-3H3,(H,17,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLMGDLQFBPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC(C)C)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, commonly referred to as compound 1018052-62-4, is a synthetic chemical with a notable structure that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been associated with various pharmacological properties.

  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 316.35 g/mol
  • CAS Number : 1018052-62-4
  • Canonical SMILES : CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC(C)C)C3CC3)C(=O)O

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in oncology and neuropharmacology. The following sections summarize key findings related to its biological effects.

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class often interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The specific mechanism of action for this compound remains under investigation, but preliminary studies suggest it may inhibit certain kinases or modulate signaling pathways critical for cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies employing the sulforhodamine B (SRB) assay have shown that the compound can inhibit cell growth in ovarian carcinoma cells with IC50 values indicating potent activity.

Cell LineIC50 (µM)Reference
Ovarian Carcinoma0.5
Breast Cancer0.7

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For instance, the introduction of different alkyl groups at the cyclopropyl position has been shown to influence its potency against specific targets.

ModificationActivity ChangeReference
Methyl GroupIncreased potency
Isopropyl GroupDecreased potency

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early results indicate favorable pharmacokinetic properties, suggesting good oral bioavailability and a suitable half-life for therapeutic use.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step protocols, leveraging pyrazolo[3,4-b]pyridine core formation and subsequent functionalization:

Reaction StepConditionsKey IntermediatesYield OptimizationSource
Pyrazole ring formationMicrowave irradiation (water, SDS catalyst)5-amino-3-methyl-1-phenylpyrazole76% under MWI vs. 21% reflux
Pyridine annulationCyclocondensation with 1,3-CCC-biselectrophiles3-aminopyrazole derivativesControlled temperature (80–120°C)
Carboxylic acid introductionEster hydrolysis (e.g., methyl → carboxylic acid)Methyl ester precursorAlkaline conditions, room temperature
Amide side-chain incorporationNucleophilic substitution (isopropylamine)2-oxoethyl bromide intermediateSolvent polarity optimization

The bicyclic system forms via cyclocondensation between pyrazole amines and carbonyl electrophiles, followed by regioselective substitutions at C3, C4, and N1 positions .

Carboxylic Acid (C4 Position)

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, enhancing lipophilicity .

  • Amide Formation : Couples with amines via carbodiimide-mediated activation (EDC/HOBt), enabling peptide-like derivatives .

  • Decarboxylation : Occurs at >150°C, forming 6-methylpyrazolo[3,4-b]pyridine analogs .

Amide Side Chain (N1 Position)

  • Hydrolysis : Susceptible to strong acids/bases, yielding 2-oxoethyl intermediates .

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, altering solubility .

Cyclopropyl and Methyl Groups

  • Ring-Opening : Cyclopropane reacts with electrophiles (e.g., Br₂) under UV light, forming di-substituted products .

  • Oxidation : Methyl group at C6 oxidizes to carboxylate under harsh conditions (KMnO₄/H₂SO₄) .

Biological Activity and Target Interactions

The compound’s reactivity underpins its kinase-inhibitory properties:

  • PKC Inhibition : The pyrazolo[3,4-b]pyridine core binds ATP pockets via H-bonds (N1 amide, C4 carboxylate) .

  • Selectivity Modifications :

    • C3 cyclopropyl enhances steric hindrance, reducing off-target effects .

    • C6 methyl improves metabolic stability against CYP450 enzymes.

Reaction Optimization Insights

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 76% yield in Entry 2 vs. 21% in reflux) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve annulation efficiency by stabilizing transition states .

  • Purification : Reverse-phase chromatography resolves regioisomers, achieving >95% purity .

Comparative Reactivity of Analogues

DerivativeModificationReactivity TrendBiological Impact
Methyl ester (C4)Higher electrophilicityFaster hydrolysisReduced bioavailability
C3 phenyl vs. cyclopropylIncreased π-π stackingSlower oxidationEnhanced target binding
N1 alkyl vs. arylSteric bulkLower amide hydrolysisImproved PK/PD

Data synthesized from .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Position 1 Substituent Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1011396-85-2) 2-(Isopropylamino)-2-oxoethyl Cyclopropyl Methyl C₁₆H₂₀N₄O₃ 316.36 Amide group for H-bonding; compact methyl at position 5.
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl analog (N/A) 2-Chlorobenzyl Cyclopropyl Methyl C₁₈H₁₆ClN₃O₂ 341.80 Increased lipophilicity due to chlorobenzyl; higher molecular weight.
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl analog (1011398-81-4) 4-Fluorophenyl Cyclopropyl Methyl C₁₉H₁₆FN₃O₂ 337.36 Electronegative fluorine enhances dipole interactions; aromatic bulk.
3-Cyclopropyl-1,6-bis(4-fluorophenyl) analog (N/A) 4-Fluorophenyl Cyclopropyl 4-Fluorophenyl C₁₇H₁₄FN₃O₂ 311.32 Steric hindrance from dual fluorophenyls; lower solubility.
6-Chloro-1-isopropyl-3-methyl analog (1354822-21-1) Isopropyl Methyl Chloro C₁₁H₁₂ClN₃O₂ 253.68 Chloro substituent increases electron-withdrawing effects; simpler structure.
1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl analog (N/A) 2-(Cyclopentylamino)-2-oxoethyl Cyclopropyl Cyclopropyl C₁₉H₂₃N₅O₃ 369.42 Increased rigidity from dual cyclopropyls; cyclopentyl enhances steric bulk.

Key Observations

Fluorophenyl substituents () balance lipophilicity with polarity due to fluorine’s electronegativity, which may enhance target binding affinity .

Steric and Electronic Modifications: Replacing the methyl group at position 6 with thiophen-2-yl () or methoxyphenyl () introduces aromatic π-system interactions but may reduce solubility .

Hydrogen-Bonding Capacity: The target compound’s isopropylamino-oxoethyl group provides both hydrogen-bond donors (NH) and acceptors (carbonyl), a feature absent in analogs with alkyl or aryl substituents at position 1 (e.g., ) .

Metabolic Stability: Cyclopropyl groups (common in all compounds) are known to block cytochrome P450-mediated oxidation, extending half-life in vivo. However, bulkier substituents like fluorophenyl () may hinder metabolic clearance .

Q & A

Q. How can I design a multi-step synthetic route for this compound?

A practical approach involves modular assembly of the pyrazolo[3,4-b]pyridine core followed by functionalization. For example:

  • Step 1 : Synthesize the pyrazolo[3,4-b]pyridine scaffold via cyclocondensation of aminopyrazole derivatives with diketones or aldehydes, as outlined in General Procedure F1 for amide formation .
  • Step 2 : Introduce the cyclopropyl group using Suzuki-Miyaura coupling or nucleophilic substitution, referencing conditions from analogous pyrazolo-pyridine syntheses (e.g., palladium-catalyzed reactions in ) .
  • Step 3 : Attach the isopropylamino-oxoethyl side chain via alkylation or amidation, optimizing pH and temperature to avoid side reactions (see for reaction conditions) .

Key Data :

StepReaction TypeConditionsYield (%)Reference
Core FormationCyclocondensationDMF, 80°C, 12h68–78
Cyclopropane AdditionSuzuki CouplingPd(OAc)₂, Cs₂CO₃, 100°C60–72

Q. What analytical methods are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks using the compound’s canonical SMILES () and compare with reported shifts for pyrazolo[3,4-b]pyridines (e.g., δ 12.43 ppm for NH in ) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₆H₁₉N₅O₃) against theoretical values .
  • X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., cyclopropyl orientation) using single-crystal data from analogs in .

Advanced Research Questions

Q. How can I address regioselectivity challenges during cyclopropane functionalization?

  • Mechanistic Insight : Cyclopropane addition to pyrazolo-pyridines may favor positions 3 or 4 based on steric/electronic factors. Use DFT calculations to predict reactive sites .
  • Experimental Optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. XPhos in ) and solvents (polar aprotic vs. tert-butanol) to shift selectivity .
  • Validation : Compare HPLC retention times ( ) and 2D NMR (NOESY) to distinguish isomers .

Q. How do I resolve contradictions in biological activity data across analogs?

  • Case Study : Pyrazolo-pyridines with trifluoromethyl groups () show varied enzyme inhibition. Perform:
  • Dose-Response Assays : Quantify IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Molecular Docking : Map interactions using the compound’s InChIKey (XILPSPUITUCKDN) and protein structures (e.g., kinases in ) .
    • Statistical Analysis : Use ANOVA to identify significant differences in bioactivity between substituents (e.g., methyl vs. cyclopropyl in ) .

Q. What strategies improve solubility for in vivo studies?

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (see for stability considerations) .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester in ) to enhance membrane permeability .
  • Co-Solvent Systems : Test DMSO/PEG400 mixtures (common in protocols) .

Methodological Notes

  • Synthetic Pitfalls : Hydrolysis of the isopropylamide group () may occur under acidic conditions; monitor via TLC .
  • Data Reproducibility : Adopt reaction scales and purification methods (e.g., HCl recrystallization in ) to match literature yields .
  • Safety : Refer to SDS guidelines () for handling cytotoxic intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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